REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3](=[O:8])[NH:4][CH:5]=[CH:6][CH:7]=1.[C:9]([O-])([O-])=O.[K+].[K+].Br[CH2:16][CH2:17][CH:18]([Cl:20])C>CN(C=O)C.C(OCC)(=O)C>[Cl:20][CH2:18][CH2:17][CH2:16][CH2:9][N:4]1[CH:5]=[CH:6][CH:7]=[C:2]([CH3:1])[C:3]1=[O:8] |f:1.2.3|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
CC=1C(NC=CC1)=O
|
Name
|
|
Quantity
|
0.51 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0.32 mL
|
Type
|
reactant
|
Smiles
|
BrCCC(C)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed once with water and once with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with cyclohexane/EtOAc 8:2
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCCN1C(C(=CC=C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.24 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |